Inulanolide A, systematically named Inulanolide A, is a naturally occurring sesquiterpene dimer found in plants of the Inula genus. [, , ] This compound belongs to a class of compounds characterized by a norbornene moiety and exhibits significant anti-inflammatory and anticancer activities. [, ] In scientific research, Inulanolide A serves as a valuable tool for investigating novel therapeutic strategies, particularly in the context of cancer and inflammatory diseases.
Inulanolide A possesses a complex dimeric sesquiterpene structure featuring a norbornene moiety. [, ] Its structure has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, ] The detailed structural features of Inulanolide A are crucial for understanding its interactions with biological targets and its mechanism of action.
Inulanolide A exhibits its anticancer activity by dually targeting the transcription factor NFAT1 and the oncogenes MDM2 and MDMX. [, , ] It binds to the DNA binding domain of NFAT1, inhibiting the transcription of MDM2. [, ] Furthermore, Inulanolide A directly interacts with the RING domains of MDM2 and MDMX, disrupting their heterodimerization and promoting MDM2 degradation. [, , ] This dual inhibition mechanism effectively suppresses the proliferation, migration, and invasion of cancer cells, independent of p53 status. [, , ] Inulanolide A also demonstrates anti-inflammatory properties by potently inhibiting NF-κB activation and suppressing the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). [, ] This inhibitory effect on NF-κB signaling contributes to its potential as an anti-inflammatory agent.
Breast Cancer: Inulanolide A displays promising anticancer activity against breast cancer cells in both in vitro and in vivo models. [] It inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent for this malignancy.
Prostate Cancer: Inulanolide A exhibits potent inhibitory effects on the proliferation, migration, and invasion of prostate cancer cells, regardless of their p53 status and androgen receptor responsiveness. [, ] This suggests its potential as a therapeutic option for prostate cancer, particularly in cases resistant to traditional hormonal therapies.
Inulanolide A demonstrates significant anti-inflammatory activity by suppressing NF-κB activation and reducing the production of pro-inflammatory cytokines, such as NO and TNF-α. [, ] This suggests its potential therapeutic application in inflammatory diseases, though further research is needed to explore its efficacy and safety in relevant disease models.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: